molecular formula C6H8N2O B050438 (6-Amino-3-Pyridinyl)Methanol CAS No. 113293-71-3

(6-Amino-3-Pyridinyl)Methanol

Cat. No. B050438
M. Wt: 124.14 g/mol
InChI Key: TXPRFSOGPYITOT-UHFFFAOYSA-N
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Patent
US07531668B2

Procedure details

At 0° C., lithiumaluminium hydride (1.7 g) was added to a THF solution (58 mL) of 6-amino-nicotinic acid (2.0 g), and stirred overnight at room temperature. Sodium sulfate 10 hydrate was added to the reaction liquid at 0° C. to stop the reaction, and this was dried with anhydrous sodium sulfate. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to obtain (6-amino-3-pyridinyl)methanol (1.7 g) as a brown solid.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
58 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[NH2:7][C:8]1[CH:16]=[CH:15][C:11]([C:12](O)=[O:13])=[CH:10][N:9]=1.O.O.O.O.O.O.O.O.O.O.[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1>[NH2:7][C:8]1[N:9]=[CH:10][C:11]([CH2:12][OH:13])=[CH:15][CH:16]=1 |f:0.1.2.3.4.5,7.8.9.10.11.12.13.14.15.16.17.18.19|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=C(C(=O)O)C=C1
Name
Quantity
58 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
this was dried with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.